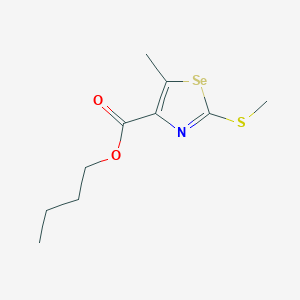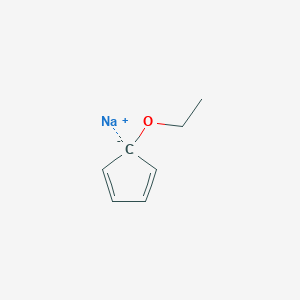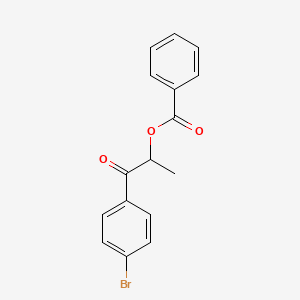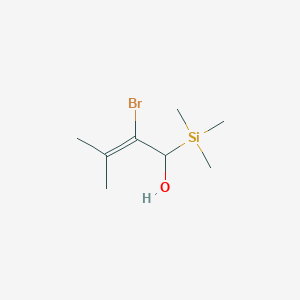![molecular formula C10H19NO2 B12608915 [(3R)-piperidin-3-yl]methyl butanoate CAS No. 647021-19-0](/img/structure/B12608915.png)
[(3R)-piperidin-3-yl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-piperidin-3-yl]methyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with a carboxylate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methyl butanoate typically involves the esterification of [(3R)-piperidin-3-yl]methanol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(3R)-piperidin-3-yl]methanol+butanoic acidH2SO4[(3R)-piperidin-3-yl]methyl butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: [(3R)-piperidin-3-yl]methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3R)-piperidin-3-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme-substrate interactions.
Industry: Used in the production of fragrances and flavorings due to its ester functional group, which often imparts pleasant aromas.
Mecanismo De Acción
The mechanism of action of [(3R)-piperidin-3-yl]methyl butanoate largely depends on its interaction with biological molecules. In the case of enzymatic hydrolysis, the compound is recognized by esterases, which catalyze the cleavage of the ester bond to produce [(3R)-piperidin-3-yl]methanol and butanoic acid. This reaction involves the formation of a tetrahedral intermediate, followed by the release of the alcohol and acid products.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: An ester with a similar butanoate group but lacks the piperidine ring.
Ethyl butanoate: Another ester with a butanoate group, but with an ethyl group instead of the piperidinyl group.
[(3R)-piperidin-3-yl]methyl acetate: Similar structure but with an acetate group instead of a butanoate group.
Uniqueness
[(3R)-piperidin-3-yl]methyl butanoate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to simpler esters like methyl butanoate or ethyl butanoate. The piperidine ring can participate in additional interactions, such as hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and biological activity.
Propiedades
Número CAS |
647021-19-0 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[(3R)-piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(12)13-8-9-5-3-6-11-7-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
Clave InChI |
WSFYDGZDJXFSLP-SECBINFHSA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1CCCNC1 |
SMILES canónico |
CCCC(=O)OCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)





![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)

![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
